molecular formula C13H18N2O4S B2889385 N-(3-甲氧基-4-(2-氧代哌啶-1-基)苯基)甲磺酰胺 CAS No. 941980-29-6

N-(3-甲氧基-4-(2-氧代哌啶-1-基)苯基)甲磺酰胺

货号: B2889385
CAS 编号: 941980-29-6
分子量: 298.36
InChI 键: WDHAAPMYYYXVLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

手性中间体合成

Patel 等人(1993 年)领导的研究重点介绍了密切相关化合物的立体选择性微生物还原,产生了手性中间体,该中间体有可能用于合成 β 受体拮抗剂,如 d-索他洛尔。此过程涉及通过微生物培养物将 N-(4-(1-氧代-2-氯乙酰乙基)苯基甲烷磺酰胺转化为更具活性的形式,从而实现高产率和光学纯度。此方法强调了微生物过程在药物合成中的重要性,为合成具有高立体控制的复杂分子提供了一条途径 (Patel、Banerjee、Mcnamee 和 Szarka,1993)

亲电和亲核合成子

佐藤等人(1987 年)探讨了甲氧基(苯硫基)甲烷(与所讨论化合物类似)作为亲电烷基化和亲核烯丙基化或炔丙基化合成子的用途。这项工作说明了该化合物在有机合成中的多功能性,它通过选择性反应充当形成多种化学结构的构建模块。此类合成子对于设计和合成在药物开发和其他化学研究领域具有潜在应用的新型化合物至关重要 (佐藤、奥仓、大寺和野崎,1987)

与 DNA 的相互作用

对 N-[4-(9-吖啶基氨基)-3-甲氧基苯基]甲磺酰胺衍生物与 DNA 相互作用的研究展示了此类化合物的潜在治疗应用。Hénichart、Bernier 和 Catteau(1982 年)研究了这些化合物的结构如何影响它们与 DNA 的结合亲和力,这是它们抗癌活性的关键因素。例如,引入赖氨酸残基可以增强化合物对 DNA 的亲和力,表明了开发更有效抗癌药物的途径 (Hénichart、Bernier 和 Catteau,1982)

超分子组装

Shankar 等人(2011 年)对二乙基锡(甲氧基)甲磺酸盐的研究深入探讨了通过与叔丁基膦酸相互作用形成三维自组装体的化合物的合成和表征。这些组装体在固态中表现出显着的结构差异,证明了该化合物在形成复杂分子结构中的作用。此类研究对于开发具有特定性质(包括催化活性、孔隙率或电子特性)的新材料至关重要 (Shankar、Jain、Kociok-Köhn 和 Molloy,2011)

作用机制

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide, also known as Apixaban, is activated Factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in blood clotting. By inhibiting FXa, Apixaban prevents thrombin generation and thrombus development .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .

Biochemical Pathways

By inhibiting FXa, Apixaban affects the coagulation cascade, specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the antithrombotic efficacy of Apixaban is achieved.

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of O-demethyl Apixaban has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by Apixaban leads to a reduction in thrombin generation and, consequently, a decrease in platelet aggregation . This results in antithrombotic efficacy, which has been demonstrated in pre-clinical studies of Apixaban in animal models .

Action Environment

The action of Apixaban can be influenced by various environmental factors. For instance, its absorption and metabolism can be affected by factors such as pH and the presence of other drugs . Apixaban has been shown to have a low potential for drug-drug interactions , suggesting that it may have a relatively stable action in various environments.

属性

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-12-9-10(14-20(2,17)18)6-7-11(12)15-8-4-3-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHAAPMYYYXVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。